N-Acetyl-4-methoxy-DL-tryptophan

Description

Properties

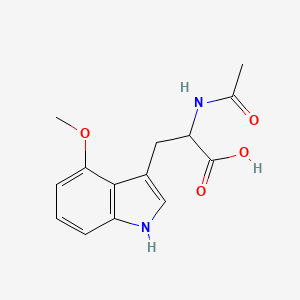

Molecular Formula |

C14H16N2O4 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

2-acetamido-3-(4-methoxy-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C14H16N2O4/c1-8(17)16-11(14(18)19)6-9-7-15-10-4-3-5-12(20-2)13(9)10/h3-5,7,11,15H,6H2,1-2H3,(H,16,17)(H,18,19) |

InChI Key |

BDNXZNQNMJTNOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C(=CC=C2)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-acetamido-3-(4-methoxy-1H-indol-3-yl)propanoic acid involves several steps. One common method includes the Fischer indole cyclization, where a precursor compound undergoes cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-acetamido-3-(4-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential therapeutic applications, including its use as an antiviral and anticancer agent . Additionally, it has industrial applications in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-acetamido-3-(4-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It binds to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between N-Acetyl-4-methoxy-DL-tryptophan and related compounds, based on structural features, applications, and safety

Key Research Findings and Functional Insights

Impact of Methoxy vs. Hydroxy Substituents

- Methoxy Group : Enhances lipophilicity and metabolic stability compared to hydroxy derivatives. For example, 5-methoxy-DL-tryptophan shows reduced susceptibility to oxidative degradation, making it suitable for long-term enzymatic studies .

Role of N-Acetylation

- Acetylation blocks the amino group, reducing zwitterionic character and improving membrane permeability. This modification is critical in pharmaceutical impurities like N-Acetyltryptophan, where it affects chromatographic behavior during quality testing .

- In N-Acetyl-5-methoxy-DL-tryptophan monohydrate, the acetyl group stabilizes the compound against proteolytic cleavage, enabling its use in protein folding assays .

Positional Isomerism (4- vs. 5-Methoxy)

- While the provided evidence lacks direct data on 4-methoxy derivatives, positional isomerism in methoxy-tryptophans is known to influence binding affinity.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing N-Acetyl-4-methoxy-DL-tryptophan?

- Synthesis : The compound can be synthesized via acetylation of 4-methoxy-DL-tryptophan using acetic anhydride or acetyl chloride under basic conditions. Similar methods are employed for N-Acetyl-DL-tryptophan, where the amino group of tryptophan is acetylated to improve stability and reduce racemization .

- Characterization : Use IR spectroscopy to confirm acetyl and methoxy groups (e.g., C=O stretching at ~1650 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹). HPLC with UV detection (λ = 280 nm) is recommended for purity analysis, as described for related N-acetyltryptophan derivatives in pharmaceutical standards .

Q. What analytical techniques are critical for verifying the purity and enantiomeric composition of this compound?

- Purity : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is standard. Impurities like residual tryptophan or acetylating agents can be quantified using reference standards .

- Enantiomeric Separation : Chiral HPLC columns (e.g., Chiralpak AD-H) or capillary electrophoresis with cyclodextrin additives can resolve DL enantiomers. For DL mixtures, report enantiomeric ratios using peak area integration .

Q. How can researchers validate the structural integrity of this compound in solution under experimental conditions?

- Stability Testing : Perform accelerated degradation studies (e.g., pH 3–9, 40°C) and monitor via HPLC. Acetylated tryptophans are prone to hydrolysis under acidic/basic conditions, necessitating buffered solutions for long-term storage .

- Spectroscopic Confirmation : Compare experimental IR and NMR data with NIST reference spectra (if available) or structurally similar compounds like N-Acetyl-DL-tryptophan .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data (e.g., IR, NMR) for this compound?

- Data Cross-Validation : If discrepancies arise between experimental and reference spectra (e.g., due to polymorphism or solvent effects), use complementary techniques:

- Mass Spectrometry (HRMS) : Confirm molecular weight ([M+H]⁺ = 277.1 for C₁₃H₁₆N₂O₄) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by methoxy and acetyl groups .

Q. What experimental design considerations are critical for studying the biological activity of this compound in neurochemical assays?

- Dose Optimization : Conduct dose-response studies (1–100 µM) in cell cultures or ex vivo tissue models, accounting for potential acetyl group hydrolysis to free tryptophan .

- Control Experiments : Include N-Acetyl-DL-tryptophan and 4-methoxy-DL-tryptophan as controls to isolate the methoxy group’s effects on receptor binding or metabolic pathways .

Q. How can researchers optimize enantiomeric resolution for DL mixtures in kinetic or mechanistic studies?

- Chiral Stationary Phases : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with mobile phases like hexane/isopropanol (90:10 v/v) for baseline separation .

- Kinetic Analysis : Monitor racemization rates under physiological conditions (37°C, pH 7.4) via circular dichroism (CD) spectroscopy to ensure enantiomeric stability during assays .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from impurities in spectroscopic studies of this compound?

- Sample Preparation : Pre-purify via preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to remove acetylated byproducts .

- Baseline Correction : For IR or UV-Vis spectra, subtract solvent backgrounds and use high-purity solvents (HPLC grade) to minimize artifact signals .

Q. How do researchers reconcile conflicting bioactivity data across studies involving this compound?

- Meta-Analysis : Compare studies using standardized assays (e.g., serotonin receptor binding vs. monoamine oxidase inhibition) and control for variables like cell line specificity or metabolite interference .

- Structural Analogues : Test derivatives (e.g., N-Acetyl-6-hydroxy-DL-tryptophan) to identify functional group contributions to activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.